1-(Benzo[b]thiophen-6-yl)ethan-1-ol
Description
Systematic Nomenclature and Molecular Formula
The compound 1-(Benzo[b]thiophen-6-yl)ethan-1-ol is systematically named according to IUPAC guidelines as a derivative of benzothiophene. The parent structure, benzo[b]thiophene, consists of a benzene ring fused to a thiophene moiety at the b-position (positions 2 and 3 of the thiophene). The substituent — a hydroxyl-bearing ethyl group — is located at the sixth position of the benzothiophene system. The molecular formula is C$${10}$$H$${10}$$OS , with a molecular weight of 178.25 g/mol . This formula differentiates it from its ketone analogue, 1-(benzo[b]thiophen-6-yl)ethan-1-one (C$${10}$$H$$8$$OS), by the addition of two hydrogen atoms and the replacement of a carbonyl group with a hydroxyl group.
Table 1: Comparative Molecular Formulas of Benzothiophene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C$${10}$$H$${10}$$OS | 178.25 |
| 1-(Benzo[b]thiophen-6-yl)ethanone | C$${10}$$H$$8$$OS | 176.24 |
| Benzo[b]thiophene | C$$8$$H$$6$$S | 134.20 |
Stereochemical Configuration and Isomerism
The presence of a chiral center at the first carbon of the ethanol substituent confers stereoisomerism to this compound. The hydroxyl group (-OH) and benzothiophene moiety create two enantiomers: (R)-1-(benzo[b]thiophen-6-yl)ethan-1-ol and (S)-1-(benzo[b]thiophen-6-yl)ethan-1-ol . The compound’s synthetic route typically yields a racemic mixture unless enantioselective synthesis or chiral resolution methods are employed. Computational modeling of related benzothiophene derivatives suggests that the spatial arrangement of the hydroxyl group influences intramolecular hydrogen-bonding interactions with the sulfur atom in the thiophene ring, potentially stabilizing specific conformers.
Crystallographic Data and Molecular Conformation
While crystallographic data for this compound remain unpublished, structural analogs provide insights into its likely conformation. For example, X-ray diffraction studies of 1-(benzo[b]thiophen-4-yl)piperazine reveal a planar benzothiophene core with substituents adopting positions perpendicular to the fused-ring system. Molecular mechanics simulations predict that the hydroxyl group in this compound forms a dihedral angle of approximately 112° with the benzothiophene plane, minimizing steric hindrance. The thiophene sulfur’s lone pairs may participate in weak non-covalent interactions with adjacent molecules in the solid state, influencing packing efficiency.
Comparative Structural Analysis with Related Benzothiophene Derivatives
The structural features of this compound distinguish it from other benzothiophene-based compounds:
- Electronic Effects : Compared to its ketone analogue, the hydroxyl group acts as an electron-donating substituent, increasing electron density at the benzothiophene’s sixth position. This contrasts with the electron-withdrawing nature of the acetyl group in 1-(benzo[b]thiophen-6-yl)ethanone, which reduces aromaticity in the fused-ring system.
- Hydrogen-Bonding Capacity : The hydroxyl group enables intermolecular hydrogen bonding, a property absent in non-oxygenated derivatives like benzo[b]thiophene or its piperazine-substituted analogs. This characteristic may enhance solubility in polar solvents.
- Steric Profile : The ethanol substituent introduces steric bulk comparable to methanesulfonate esters (e.g., 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol bimesylate) but less than larger functional groups such as piperazine or nitrobenzenesulfonamides.
Table 2: Substituent Effects on Benzothiophene Derivatives
| Compound | Key Substituent | Electronic Effect | Hydrogen-Bonding Potential |
|---|---|---|---|
| This compound | -CH$$_2$$OH | Electron-donating | High |
| 1-(Benzo[b]thiophen-6-yl)ethanone | -COCH$$_3$$ | Electron-withdrawing | Moderate (carbonyl) |
| 1-(Benzo[b]thiophen-4-yl)piperazine | -C$$4$$H$$8$$N$$_2$$ | Electron-neutral | Low |
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,11H,1H3 |
InChI Key |
FXAWOJVGWHTZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CS2)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-hydroxythioanisole + 1-(benzo[b]thien-2-yl)ethanol | Friedel-Crafts coupling, acid catalyst | Formation of 6-substituted benzo[b]thiophene intermediate |
| 2 | Intermediate | Cyclization under acidic conditions | Benzo[b]thiophene core with ethan-1-ol substituent |
This method provides regioselectivity at the 6-position, critical for the desired substitution pattern.
Alkylation of Benzo[b]thiophene Derivatives
Another synthetic route involves direct alkylation of benzo[b]thiophene at the 6-position using alkylating agents under acidic conditions. This method typically uses benzo[b]thiophene as the starting material, which is reacted with an ethylating agent (e.g., ethylene oxide or ethyl halides) in the presence of acid catalysts to introduce the ethan-1-ol moiety.
Key Parameters Affecting Alkylation
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Acid Catalyst | Lewis acids (e.g., AlCl3) or Brønsted acids | Promotes electrophilic substitution |
| Temperature | Mild heating (40–80 °C) | Enhances reaction rate without decomposition |
| Solvent | Polar aprotic solvents (e.g., dichloromethane) | Improves solubility and selectivity |
This approach is straightforward but requires careful control to avoid polyalkylation or side reactions.
Multi-Step Synthesis via Oxidation, Nitration, and Reduction
More complex synthetic sequences have been developed for substituted benzo[b]thiophenes, which can be adapted for 1-(Benzo[b]thiophen-6-yl)ethan-1-ol. For example, oxidation of benzo[b]thiophene to benzo[b]thiophene 1,1-dioxide, followed by regioselective nitration at the 6-position, reduction of the nitro group to an amine, and subsequent functional group transformations can yield the target compound or its derivatives.
Multi-Step Reaction Summary
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation | mCPBA, reflux in CH2Cl2 | Converts benzo[b]thiophene to 1,1-dioxide |
| 2 | Nitration | 65% HNO3, -15 °C | Regioselective nitration at C6 |
| 3 | Reduction | Fe powder, NH4Cl, reflux in MeOH | Converts nitro to amino group |
| 4 | Functionalization | Aldehydes, NaBH3CN, molecular sieves | Introduces ethan-1-ol or related substituents |
This method is more elaborate but allows for precise substitution and functional group diversity.
Industrial and Patent-Reported Methods
Patented methods describe the production of benzo[b]thiophene compounds via decarboxylation and palladium-catalyzed coupling reactions, which can be adapted for synthesizing this compound or its intermediates. These methods emphasize high yield, purity, and scalability, suitable for industrial applications.
Patent Method Highlights
| Step | Description | Key Reagents | Advantages |
|---|---|---|---|
| 1 | Decarboxylation of benzo[b]thiophene carboxylic acid derivatives | High-boiling basic compounds | Efficient intermediate formation |
| 2 | Palladium-catalyzed coupling with alkylating agents | Pd catalysts, BINAP ligand, sodium tert-butoxide | High regioselectivity and yield |
| 3 | Purification without column chromatography | Optimized reaction conditions | Cost-effective and scalable |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Cyclization + Friedel-Crafts Coupling | Coupling of hydroxythioanisole and benzo[b]thienyl ethanol, cyclization | Regioselective, well-established | Multi-step, moderate complexity |
| Direct Alkylation under Acidic Conditions | Alkylation of benzo[b]thiophene with ethylating agents | Simple, direct | Requires careful control to avoid side reactions |
| Multi-Step Oxidation/Nitration/Reduction | Oxidation to dioxide, nitration, reduction, functionalization | High regioselectivity, versatile | Lengthy, multiple purification steps |
| Industrial Palladium-Catalyzed Coupling | Decarboxylation, Pd-catalyzed coupling, purification | High yield, scalable | Requires expensive catalysts |
Research Findings and Considerations
- Regioselectivity at the 6-position is critical and achieved through choice of starting materials and reaction conditions.
- Acidic conditions favor electrophilic substitution but must be optimized to prevent overreaction.
- Multi-step syntheses allow for functional group diversity but increase complexity and cost.
- Industrial methods focus on scalability and minimizing purification steps.
- Physical properties such as LogP (~2.95) and polar surface area (~48.5 Ų) influence solubility and reactivity during synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[b]thiophen-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 1-(Benzo[b]thiophen-6-yl)ethanone, while reduction may produce 1-(Benzo[b]thiophen-6-yl)ethanol.
Scientific Research Applications
1-(Benzo[b]thiophen-6-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-6-yl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Core Structure Variations
1-(Benzo[d]thiazol-2-yl)ethan-1-ol (3n)
- Structure : Replaces the benzo[b]thiophene core with a benzo[d]thiazole ring.
- Synthesis: Prepared via photochemical alkylation of benzothiazole with ethanol, yielding 46% .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
- Structure : Benzodioxin replaces the thiophene ring, introducing oxygen atoms.
- Properties : Molecular weight = 180.2 g/mol; higher polarity due to ether linkages, likely improving aqueous solubility .
1-(Naphthalen-2-yl)ethan-1-ol
Substituent and Electronic Effects
1-(Benzo[b]thiophen-6-yl)ethanone
- Relation : The oxidized form (ketone) of the target alcohol.
- Applications : Ketones are critical intermediates in pharmaceuticals and materials; this derivative may exhibit stronger electron-deficient behavior for n-type semiconductors .
2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine
- Structure : Chlorine substituent and amine functional group.
- Implications : Chlorine enhances oxidative stability, while the amine group enables conjugation with biomolecules or polymers .
Biological Activity
1-(Benzo[b]thiophen-6-yl)ethan-1-ol is a compound belonging to the benzothiophene family, characterized by a hydroxyl group attached to an ethyl chain linked to a benzo[b]thiophene moiety. This structure contributes to its unique chemical properties and potential biological activities. Research into its biological activity has revealed promising applications in various fields, particularly in medicinal chemistry due to its structural similarity to other biologically active compounds.
- Molecular Formula : C₁₈H₁₄OS
- Molecular Weight : Approximately 178.25 g/mol
- Structure : The compound features a fused bicyclic system that includes sulfur, enhancing its reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Studies indicate that benzothiophene derivatives exhibit significant effects against various bacterial strains, making them candidates for further medicinal exploration.
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent . It has been shown to enhance bone morphogenetic protein (BMP-2) expression, which is crucial for bone formation and repair. In vitro studies demonstrated that certain analogues of this compound increased BMP-2 expression rates significantly, suggesting potential applications in treating osteoporosis and other bone-related diseases .
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. Its biological effects may be mediated through:
- Inhibition of key enzymes involved in disease pathways.
- Modulation of signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have focused on the biological evaluation of benzothiophene derivatives, including this compound:
- Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of several benzothiophene derivatives against common pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Bone Health Studies : In an ovariectomized rat model, compounds similar to this compound were shown to reduce bone defects effectively, indicating their potential role in bone health enhancement .
Data Tables
Q & A
Q. What are the primary synthetic routes for 1-(Benzo[b]thiophen-6-yl)ethan-1-ol?
- Answer : Two common methods are: (i) Nitration of benzo[b]thiophene 1,1-dioxide using HNO₃/H₂SO₄ to yield a nitro derivative, followed by catalytic hydrogenation to reduce the nitro group to an amine (yields ~70–85%) . (ii) Photochemical alkylation of benzo[b]thiophene derivatives with ethanol under UV light, producing the alcohol via radical intermediates (yields ~46%) . Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key methods include:
- 1H/13C NMR : To identify hydroxyl (-OH) and aromatic proton environments, with chemical shifts typically observed at δ 2.5–3.0 ppm (CH₃) and δ 6.8–7.8 ppm (aromatic protons) .
- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3234 cm⁻¹) and aromatic C-H stretching (~2923 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 166.0321) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally analogous compounds .
Q. What functional groups dictate its reactivity?
- Answer : The benzo[b]thiophene core undergoes electrophilic substitution (e.g., nitration, halogenation), while the secondary alcohol participates in oxidation (to ketones) or esterification. Steric hindrance from the fused aromatic system may slow reactions at the 6-position .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in synthesizing chiral derivatives of this compound?
- Answer : Chiral resolution methods include:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINOL derivatives) during hydrogenation to control stereochemistry .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .
Purity is confirmed via chiral HPLC or polarimetry , with enantiomeric excess (ee) >99% achievable under optimized conditions .
Q. How do researchers address contradictions in reported reaction yields for its synthesis?
- Answer : Discrepancies often arise from:
- Catalyst loading : Higher Pd/C concentrations (5–10 wt%) improve nitro-group reduction efficiency .
- Photochemical conditions : UV wavelength (254 nm vs. 365 nm) and ethanol solvent purity impact radical intermediate stability .
Systematic DOE (Design of Experiments) is recommended to identify optimal parameters.
Q. What strategies mitigate challenges in isolating this compound from by-products?
- Answer : Purification techniques include:
- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent separates polar by-products .
- Recrystallization : Use of ethanol/water mixtures enhances crystal purity.
- TLC monitoring : Rf values (e.g., 0.40 in Et₂O/hexane) guide fraction collection .
Q. How is its biological activity evaluated in academic research?
- Answer : Common assays include:
- Antimicrobial activity : Disk diffusion tests against Gram-positive/negative bacteria (MIC values reported) .
- Anti-inflammatory screening : Inhibition of COX-2 enzymes via ELISA, with IC₅₀ values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Methodological Considerations
Q. What computational tools model its interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) predicts binding affinity to proteins like LFA-1/ICAM-1, while DFT calculations (Gaussian 09) optimize geometry and electronic properties for SAR studies .
Q. How do solvent effects influence its reactivity in nucleophilic substitutions?
Q. What analytical pitfalls arise in characterizing its derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
